Melleolide M

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

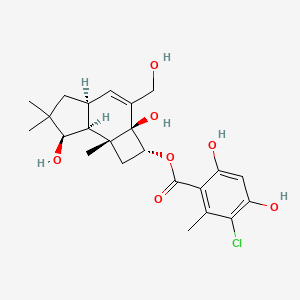

Melleolide M is a benzoate ester and a sesquiterpenoid.

Applications De Recherche Scientifique

Antimicrobial Activity

1. Antifungal Properties

Melleolide M exhibits significant antifungal activity against several fungal strains, including Aspergillus nidulans, Aspergillus flavus, and Penicillium notatum. The presence of a Δ(2,4)-double bond in its structure is critical for its antifungal efficacy, as demonstrated in studies utilizing agar diffusion and broth dilution assays .

2. Mechanism of Action

Recent research has elucidated the mechanism by which this compound exerts its antifungal effects. It targets the eukaryotic translation elongation factor 2 (eEF2), inhibiting protein biosynthesis in fungi. This mode of action distinguishes it from other known antifungal agents, highlighting its potential as a novel therapeutic target .

Cytotoxic Effects

In addition to its antifungal properties, this compound has shown cytotoxic effects against various cancer cell lines. The structure-activity relationship studies indicate that specific structural features are essential for its cytotoxicity, making it a candidate for further investigation as an anticancer agent .

Biosynthesis and Genetic Insights

Understanding the biosynthetic pathways of this compound is crucial for potential biotechnological applications. The initial step in its biosynthesis involves the cyclization of farnesyl diphosphate to produce protoilludene, catalyzed by protoilludene synthase . Recent studies have identified gene clusters responsible for the production of hydroxylated protoilludenes, which could enhance the yield of this compound through genetic engineering techniques .

Table: Summary of Key Research Findings on this compound

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for isolating and purifying Melleolide M from fungal sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like column chromatography (CC) and preparative HPLC. Validate purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, column packing materials, and elution gradients .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic data (NMR, IR, UV-Vis) with X-ray crystallography for unambiguous confirmation. Cross-reference spectral data with published values in databases like SciFinder or Reaxys. Discrepancies in chemical shift assignments (e.g., δ 5.3 ppm for olefinic protons) may indicate stereochemical variations requiring advanced NOESY/ROESY analyses .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Use cell viability assays (e.g., MTT, resazurin) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial disk diffusion tests. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments. Normalize data to solvent-only controls to rule out artifacts .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses of published IC₅₀ values, accounting for variables like cell line origin, incubation time, and solvent carriers. Use statistical tools (ANOVA, Tukey’s test) to identify outliers. Reproduce conflicting studies under standardized conditions, ensuring adherence to FAIR data principles .

Q. What strategies optimize the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ DoE (Design of Experiments) to systematically vary reaction parameters (temperature, catalyst loading). Use LC-MS to monitor intermediate formation. For chiral centers, leverage asymmetric catalysis (e.g., Jacobsen’s catalyst) and confirm enantiomeric purity via chiral HPLC .

Q. How can mechanistic studies elucidate this compound’s mode of action in apoptosis induction?

- Methodological Answer : Combine transcriptomics (RNA-seq) with proteomics (SILAC) to identify dysregulated pathways. Validate targets via CRISPR-Cas9 knockouts and Western blotting. Use molecular docking to predict binding interactions with apoptotic regulators (e.g., Bcl-2), followed by SPR or ITC for affinity quantification .

Q. What statistical frameworks address variability in this compound’s pharmacokinetic data across animal models?

- Methodological Answer : Apply mixed-effects models to account for interspecies differences in metabolism. Use bootstrap resampling to estimate confidence intervals for parameters like t₁/₂ and AUC. Cross-validate findings with PBPK (physiologically based pharmacokinetic) modeling .

Q. Data Reliability and Reproducibility

Q. How should researchers ensure the reproducibility of this compound’s cytotoxicity assays?

- Methodological Answer : Standardize cell culture conditions (passage number, media composition) and pre-treat plates with serum-free media to reduce batch effects. Report raw data (e.g., absorbance values) alongside normalized results. Share protocols via platforms like Protocols.io .

Q. What criteria validate the purity of this compound in peer-reviewed studies?

- Methodological Answer : Purity ≥95% as confirmed by HPLC (UV/ELSD detection). Include chromatograms with baseline separation (R > 1.5) and integrate minor peaks for impurity profiling. Disclose supplier information for reagents and reference standards .

Q. Ethical and Reporting Standards

Q. How can researchers mitigate bias in reporting negative results for this compound’s therapeutic potential?

- Methodological Answer : Adopt preregistration on platforms like Open Science Framework to outline hypotheses and methods. Use the ARRIVE guidelines for animal studies to ensure comprehensive reporting of negative outcomes. Disclose funding sources and conflicts of interest .

Propriétés

Formule moléculaire |

C23H29ClO7 |

|---|---|

Poids moléculaire |

452.9 g/mol |

Nom IUPAC |

[(2R,2aS,4aS,7R,7aS,7bR)-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-4,6-dihydroxy-2-methylbenzoate |

InChI |

InChI=1S/C23H29ClO7/c1-10-16(13(26)6-14(27)18(10)24)20(29)31-15-8-22(4)17-11(7-21(2,3)19(17)28)5-12(9-25)23(15,22)30/h5-6,11,15,17,19,25-28,30H,7-9H2,1-4H3/t11-,15-,17-,19-,22-,23+/m1/s1 |

Clé InChI |

PBSFHHQIJGTBQH-NDVLAHOZSA-N |

SMILES isomérique |

CC1=C(C(=CC(=C1Cl)O)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3[C@H](C(C4)(C)C)O)CO)O)C |

SMILES canonique |

CC1=C(C(=CC(=C1Cl)O)O)C(=O)OC2CC3(C2(C(=CC4C3C(C(C4)(C)C)O)CO)O)C |

Synonymes |

melleolide M melleolide-M |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.